methyl 4-{[3-(butyrylamino)phenyl]amino}-4-oxobutanoate -

methyl 4-{[3-(butyrylamino)phenyl]amino}-4-oxobutanoate

Catalog Number: EVT-4744694
CAS Number:
Molecular Formula: C15H20N2O4
Molecular Weight: 292.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Diethyl((substituted phenyl)((4-(N-(5-methyl-4,5-dihydroisoxazol-3-yl)sulfamoyl)phenyl) amino)methyl)phosphonates

Compound Description: This class of compounds, diethyl((substituted phenyl)((4-(N-(5-methyl-4,5-dihydroisoxazol-3-yl)sulfamoyl)phenyl) amino)methyl)phosphonates, were synthesized and evaluated for their antibacterial activity. [] Notably, compounds 4a, 4c, 4d, 4e, and 4f exhibited significant inhibitory activity against Escherichia coli, demonstrating their potential as antibacterial agents. []

Relevance: While structurally distinct from methyl 4-{[3-(butyrylamino)phenyl]amino}-4-oxobutanoate, these compounds share a common focus on exploring the structure-activity relationships of substituted aromatic compounds and their biological activities, particularly antimicrobial properties. This highlights a broader interest in modifying chemical structures within this chemical space to optimize desired biological effects. Additionally, both methyl 4-{[3-(butyrylamino)phenyl]amino}-4-oxobutanoate and these compounds feature an amino group linked to an aromatic ring, showcasing a shared structural motif. []

6-[4-[3-[[2-Hydroxy-3-[4-[2- (cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone

Compound Description: This compound, 6-[4-[3-[[2-Hydroxy-3-[4-[2- (cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone (compound 3 in the study), is a mixture of four stereoisomers due to its two asymmetric centers. [] This mixture displays a combined vasodilator and beta-adrenergic antagonist activity, representing a novel pharmacological profile. [] Further investigation revealed that the individual stereoisomers exhibit distinct pharmacological activities, with the RA,SB isomer (3a) possessing a slightly superior overall profile compared to the complete mixture. []

Relevance: Although structurally different from methyl 4-{[3-(butyrylamino)phenyl]amino}-4-oxobutanoate, this compound highlights the significance of stereochemistry in drug design and biological activity, a crucial aspect relevant to understanding the potential pharmacological properties of methyl 4-{[3-(butyrylamino)phenyl]amino}-4-oxobutanoate and its stereoisomers, if any. []

6-Amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Compound Description: This compound, 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, was synthesized via a one-pot multicomponent reaction using a green catalyst, zinc oxide nanocrystalline. [] The reaction, conducted in an aqueous medium, yielded a high yield (98%) of the desired product. [] This highlights the utility of green chemistry principles in synthesizing potentially bioactive molecules like 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. []

Relevance: The synthesis of this compound emphasizes the use of green chemistry approaches in organic synthesis, aligning with the increasing demand for sustainable and environmentally friendly methods in drug discovery. This is relevant to the potential development and optimization of synthetic routes for methyl 4-{[3-(butyrylamino)phenyl]amino}-4-oxobutanoate, encouraging the exploration of greener alternatives. []

N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine (Lapatinib)

Compound Description: Lapatinib, also known as GW572016 or Tykerb, is a tyrosine kinase inhibitor used in conjunction with capecitabine for treating advanced or metastatic breast cancers that overexpress HER2 (ErbB2). [, ] Studies demonstrate that lapatinib acts as a substrate for efflux transporters like P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP). [, ] Additionally, it exhibits inhibitory effects on Pgp, BCRP, and organic anion transporting polypeptide 1B1, a hepatic uptake transporter. [] Furthermore, lapatinib demonstrates low brain concentrations influenced by efflux transporters at the blood-brain barrier, indicating its limited central nervous system penetration. [, ]

Relevance: While structurally dissimilar to methyl 4-{[3-(butyrylamino)phenyl]amino}-4-oxobutanoate, lapatinib's characterization as a substrate and inhibitor of efflux transporters holds relevance. It highlights the significance of considering transporter interactions in drug disposition and potential drug-drug interactions, particularly for methyl 4-{[3-(butyrylamino)phenyl]amino}-4-oxobutanoate if it exhibits similar transporter interactions. [, ]

Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate

Compound Description: This compound, ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate, has been investigated for its potential as a corrosion inhibitor for low carbon steel in acidic environments (1.0 M HCl). [] Electrochemical studies revealed its significant corrosion inhibition efficiency, with a concentration-dependent effect. [] The inhibition mechanism is proposed to involve both physical and chemical adsorption, adhering to the Langmuir adsorption isotherm. []

Relevance: Although structurally distinct from methyl 4-{[3-(butyrylamino)phenyl]amino}-4-oxobutanoate, the study on ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate highlights the exploration of diverse applications for compounds within a similar chemical space. This encourages a broader perspective on the potential uses of methyl 4-{[3-(butyrylamino)phenyl]amino}-4-oxobutanoate beyond its initial investigation, exploring its potential in areas like material science or corrosion inhibition. []

2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile hydrate (Perampanel)

Compound Description: Perampanel, a medication marketed under the brand name Fycompa, is a noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist. [] It is utilized as an adjunctive treatment for partial-onset seizures. [] Studies demonstrated that perampanel effectively blocks AMPA receptors throughout the brain, contributing to its antiepileptic effects but also potentially leading to motor side effects. [] Its mechanism of action involves the inhibition of AMPA receptors in various brain regions, including the cerebral cortex, hippocampus, and cerebellum. []

Relevance: Although structurally distinct from methyl 4-{[3-(butyrylamino)phenyl]amino}-4-oxobutanoate, perampanel's characterization as an AMPA receptor antagonist underscores the importance of investigating potential neurological effects for novel compounds. This suggests that exploring the interaction of methyl 4-{[3-(butyrylamino)phenyl]amino}-4-oxobutanoate with neurological targets, particularly AMPA receptors, could be relevant for understanding its broader biological profile and potential therapeutic applications or side effects. []

2‐Amino‐4‐methyl‐6‐phenylamino‐1, 3, 5‐triazine (CB.2487)

Compound Description: 2‐Amino‐4‐methyl‐6‐phenylamino‐1, 3, 5‐triazine, also known as CB.2487, exhibits properties resembling mephenesin, a centrally acting muscle relaxant. [] In mice, CB.2487 demonstrated muscle relaxant effects and antagonism against strychnine-induced seizures, indicating its central nervous system activity. []

Relevance: While structurally dissimilar to methyl 4-{[3-(butyrylamino)phenyl]amino}-4-oxobutanoate, CB.2487's characterization as a centrally acting muscle relaxant draws attention to the potential for compounds within a related chemical space to exhibit neurological activity. This finding encourages further investigation into the potential neurological effects of methyl 4-{[3-(butyrylamino)phenyl]amino}-4-oxobutanoate, considering possible interactions with targets involved in muscle relaxation or other central nervous system pathways. []

N-{(3S,4S)-4-[4-(5-cyano-2-thienyl)phenoxy]tetrahydrofuran-3-yl}propane-2-sulfonamide (PF-04958242)

Compound Description: PF-04958242, a potent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiator, was discovered through rational and structure-based drug design. [] The compound features a tetrahydrofuran ether scaffold and exhibits low projected human oral pharmacokinetic variability. [] Preclinical data suggests a favorable therapeutic index for PF-04958242, supporting its potential for clinical development as a treatment for cognitive deficits in schizophrenia. []

Relevance: Despite its structural dissimilarity to methyl 4-{[3-(butyrylamino)phenyl]amino}-4-oxobutanoate, PF-04958242's identification as a potent AMPA receptor potentiator highlights the exploration of diverse pharmacological profiles within related chemical spaces. This encourages investigating the interaction of methyl 4-{[3-(butyrylamino)phenyl]amino}-4-oxobutanoate with AMPA receptors to determine if it possesses any modulatory effects on this target, which could be relevant for exploring potential therapeutic applications or understanding potential side effects. []

Properties

Product Name

methyl 4-{[3-(butyrylamino)phenyl]amino}-4-oxobutanoate

IUPAC Name

methyl 4-[3-(butanoylamino)anilino]-4-oxobutanoate

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

InChI

InChI=1S/C15H20N2O4/c1-3-5-13(18)16-11-6-4-7-12(10-11)17-14(19)8-9-15(20)21-2/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,16,18)(H,17,19)

InChI Key

KVBMDSQAQKWJAL-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)CCC(=O)OC

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)CCC(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.